molecular formula C14H12F3NO3S B5642285 4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B5642285
M. Wt: 331.31 g/mol
InChI Key: JZLIFWIWUQANJV-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the linear formula C15H12F3NO2 . It has a molecular weight of 295.264 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group at position 2 and a methoxy group at position 4 of the phenyl ring . The CAS Number of this compound is 329938-92-3 .

Scientific Research Applications

Pharmaceutical Research

4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: is utilized in the pharmaceutical industry for the development of new therapeutic agents. Its structural motif is common in molecules with potential biological activity, particularly as antagonists for various receptors. For instance, derivatives of this compound could be synthesized to explore their efficacy as antagonists of corticotropin-releasing hormone, which could lead to new treatments for stress-related disorders .

Agricultural Chemistry

In the field of agricultural chemistry, this compound serves as a precursor for the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficiency and low toxicity, making them suitable for controlling a broad spectrum of weeds in crops. The trifluoromethyl group in particular is associated with increased herbicidal activity .

Chemical Synthesis

4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: is a key intermediate in organic synthesis. It can be employed in Suzuki coupling reactions to prepare a wide range of trifluoromethyl aryl or heteroaryl derivatives. These derivatives are crucial in the synthesis of complex organic molecules used in drugs, dyes, and other chemical products .

Environmental Science

In environmental science, researchers may study the environmental fate of 4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide . Understanding its breakdown products and their effects on ecosystems is crucial, especially considering its potential use in herbicides and its presence in wastewater .

properties

IUPAC Name

4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3S/c1-21-10-6-8-11(9-7-10)22(19,20)18-13-5-3-2-4-12(13)14(15,16)17/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLIFWIWUQANJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 2-trifluoromethylaniline (1.39 g, 8.55 mmol) and 4-methoxybenzenesulfonyl chloride (1.78 g, 8.55 mmol), the procedure of Reference Example 2 was repeated to obtain 2.14 g (75.5%) of the title compound in the form of colorless solid.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Yield
75.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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